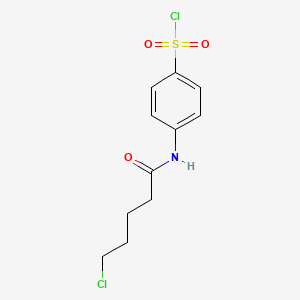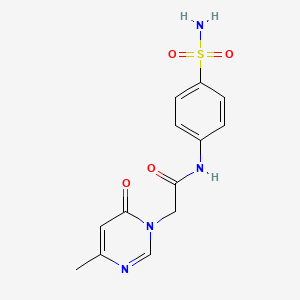
2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid is a complex organic compound that features a fluorine atom, a pyridine ring, an azetidine ring, and a sulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridin-3-yloxy azetidine intermediate, which is then coupled with a fluorinated benzoic acid derivative under specific reaction conditions. The key steps often include:
Formation of the pyridin-3-yloxy azetidine: This can be achieved through nucleophilic substitution reactions involving pyridine and azetidine derivatives.
Coupling with fluorinated benzoic acid: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the fluorine atom and form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: A simpler analog that lacks the pyridin-3-yloxy azetidine and sulfonyl groups.
5-Sulfonylbenzoic acid derivatives: Compounds with similar sulfonyl and benzoic acid moieties but different substituents.
Pyridin-3-yloxy azetidine derivatives: Molecules that share the pyridin-3-yloxy azetidine structure but have different functional groups attached.
Uniqueness
2-Fluoro-5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorine atom, sulfonyl group, and azetidine ring distinguishes it from other similar compounds, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
2-fluoro-5-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5S/c16-14-4-3-12(6-13(14)15(19)20)24(21,22)18-8-11(9-18)23-10-2-1-5-17-7-10/h1-7,11H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEVYQRQZKFDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2792746.png)
![N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methoxy)acetamide](/img/structure/B2792748.png)

![Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate](/img/structure/B2792750.png)


![2-((2-chlorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2792757.png)
![2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2792758.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)
![N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2792763.png)
